1-(3-Chlorophenyl)piperazine-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)piperazine-d8, also known as mCPP, is a phenyl piperazine derivative . It is used in combination with Benzylpiperazine (BZP) and Trifluoromethylphenylpiperazine (TFMPP) as an alternative to LSD and MDMA . mCPP is also the primary, active metabolite in urine of the antidepressants trazodone and nefazodone .
Synthesis Analysis
The synthesis of arylpiperideines and arylpiperidines as analogs of 1-(3-chlorophenyl)piperazine has been reported . The starting aryllithium derivatives were treated with 1-methyl-piperdin-4-one to provide the corresponding hydroxy derivatives .Molecular Structure Analysis
The empirical formula of 1-(3-Chlorophenyl)piperazine-d8 is C10D8H6Cl2N2 . The molecular weight is 241.19 .Chemical Reactions Analysis
1-(3-Chlorophenyl)piperazine has been used in the determination of designer piperazines in urine specimens using GC-MS and LC-ESI-MS . It has also been used to investigate the in vitro efficacy of newly synthesized compounds such as fluoroquinolones (norfloxacine and lomefloxacine) against Philasterides dicentrarchi .Scientific Research Applications
Synthesis and Chemical Analysis
- The synthesis of 1-(3-chlorophenyl)piperazine from 3-chloroaniline and bis-(2-chloroethyl) amine hydrochloride has been achieved with an overall yield of 45.7% (Mai, 2005).
- 1-(3-Chlorophenyl)piperazine is a key component in the synthesis of deuterium-labeled hydroxyzine and aripiprazole, which are important for pharmacokinetic studies (Vohra et al., 2015).
- Spectroscopic studies of 1-(4-Chlorophenyl) piperazine, a compound structurally similar to 1-(3-Chlorophenyl)piperazine, have been conducted using techniques like NMR, FTIR, and Raman, providing insights into the structural and electronic properties of such molecules (Dikmen, 2019).
Pharmacological Research
- 1-(3-Chlorophenyl)piperazine derivatives have shown potential in antitumor activity, particularly against breast cancer cells, indicating their significance in medicinal chemistry (Yurttaş et al., 2014).
- Piperazine derivatives, including 1-(3-Chlorophenyl)piperazine, have been synthesized and evaluated for their anticancer and antituberculosis properties, showing significant activity in some cases (Mallikarjuna et al., 2014).
Forensic and Toxicological Studies
- 1-(3-Chlorophenyl)piperazine has been detected and quantified in forensic samples, demonstrating its relevance in forensic science and toxicology (Silva et al., 2021).
- An experimental method to detect new piperazine-type drugs, including 1-(3-Chlorophenyl)piperazine, has been developed for use in urine and blood samples, aiding in the detection of these substances in biological samples (Chang et al., 2017).
Analytical Chemistry
- An electrochemical method for the detection of 1-(3-Chlorophenyl)piperazine in seized samples has been proposed, offering a fast, simple, and portable approach for preliminary forensic analysis (Rocha et al., 2021).
- The development of a reliable and selective voltammetric method for the determination of 1-(3-Chlorophenyl)piperazine using a boron-doped diamond electrode has been reported, providing a new approach for detecting this compound in drug samples (El-Naby, 2019).
Safety And Hazards
properties
IUPAC Name |
1-(3-chlorophenyl)-2,2,3,3,5,5,6,6-octadeuteriopiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2/i4D2,5D2,6D2,7D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFVKMTVMIZMIK-DUSUNJSHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC(=CC=C2)Cl)([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)piperazine-d8 |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.